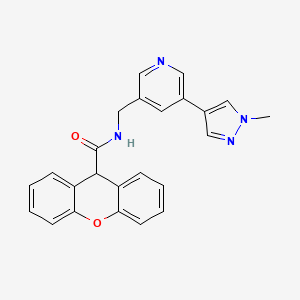
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a methyl group at the 1-position . This compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The xanthene is a tricyclic compound that forms the central part of many fluorescent dyes such as fluorescein and eosin .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazole and pyridine rings, the introduction of the methyl group, and the coupling of these rings to the xanthene core. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings would contribute to the aromaticity of the compound, while the xanthene core could potentially impart fluorescent properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyrazole and pyridine rings might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
The chemical compound under consideration is structurally related to heterocyclic N-oxide derivatives, which are known for their versatility in organic synthesis and catalysis. Heterocyclic N-oxides, including pyridine and indazole derivatives, are pivotal in the formation of metal complexes, the design of catalysts, and applications in asymmetric catalysis and synthesis due to their biological importance and synthetic versatility. These compounds have demonstrated significant potential in medicinal applications, showcasing activities such as anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Drug Development Applications
In the realm of drug development, certain heterocyclic compounds related to the one have been explored for their antitubercular activity. Modifications of the isoniazid structure, incorporating pyridine-4-yl derivatives, have shown promising in vitro anti-tubercular activity against various strains of mycobacteria, highlighting the potential for the rational design of new anti-TB compounds (Asif, 2014). Furthermore, the pyranopyrimidine core, which shares structural features with the compound , is noted for its broad synthetic applications and bioavailability in medicinal and pharmaceutical industries, underlining the importance of hybrid catalysts in the synthesis of such scaffolds (Parmar et al., 2023).
Pharmacological Applications
Compounds structurally related to "N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide" have been thoroughly investigated for their pharmacological significance. Pyrazolopyrimidines, for example, structurally resemble purines and have shown a wide range of therapeutic potentials, including anticancer, anti-infectious, and anti-inflammatory activities. This suggests a broad spectrum of possible applications for compounds with similar structural features, providing a valuable foundation for developing new therapeutic agents (Chauhan & Kumar, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-28-15-18(14-27-28)17-10-16(11-25-13-17)12-26-24(29)23-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)23/h2-11,13-15,23H,12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXLNDOGURZRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

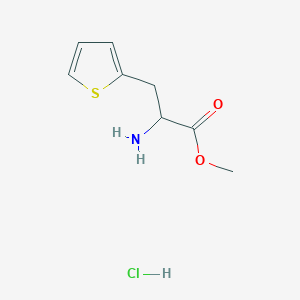


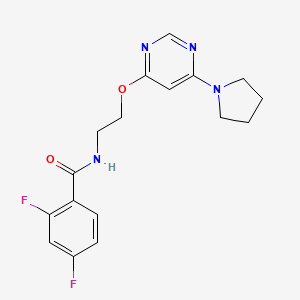
![Methyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2576531.png)
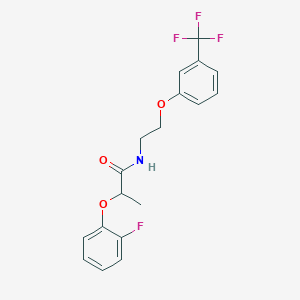
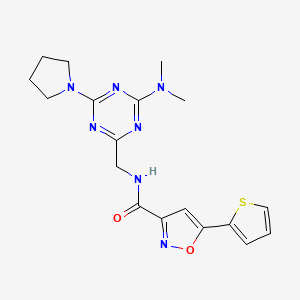
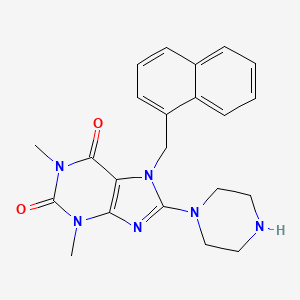
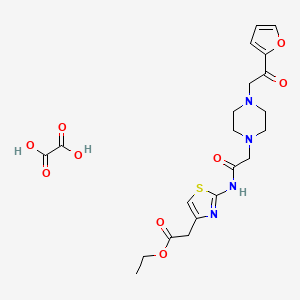


![(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2576543.png)
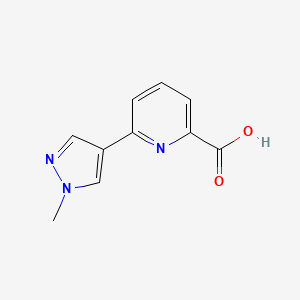
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine](/img/structure/B2576545.png)